

The Central Role of Cathepsin C in Inflammatory Diseases: A Technical Guide

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Abstract

Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the initiation and propagation of inflammatory responses. Its primary function is the activation of a cascade of pro-inflammatory serine proteases within various immune cells. This activation is a critical step in the maturation of neutrophils, mast cells, and cytotoxic T lymphocytes, rendering CTSC a key upstream regulator of inflammation. Dysregulation of Cathepsin C activity is strongly implicated in the pathophysiology of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, bronchiectasis, and rheumatoid arthritis. Consequently, CTSC has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of Cathepsin C, its role in various inflammatory conditions, and detailed methodologies for its study.

Introduction to Cathepsin C

Cathepsin C is a unique member of the papain-like cysteine protease family, distinguished by its tetrameric structure and its exopeptidase activity.[1] It sequentially removes dipeptides from the N-terminus of its substrates.[1] Encoded by the CTSC gene, it is ubiquitously expressed, with high levels found in immune cells such as neutrophils, macrophages, and their precursors. [2] The critical role of CTSC in the immune system is underscored by the severe periodontal



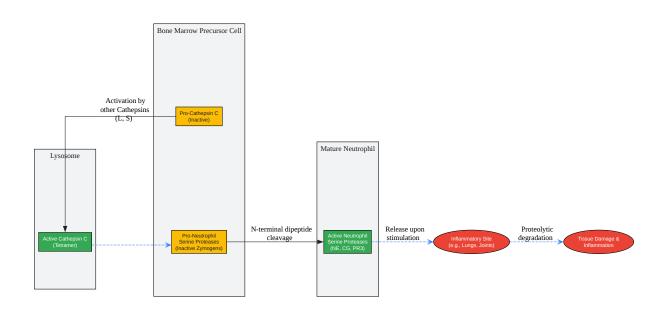
disease and palmoplantar hyperkeratosis observed in individuals with loss-of-function mutations in the CTSC gene, a condition known as Papillon-Lefèvre syndrome.[3]

Structure and Mechanism of Action

The maturation and activation of Cathepsin C is a multi-step process. It is synthesized as an inactive zymogen, pro-CTSC, which dimerizes in the endoplasmic reticulum. Upon transport to the lysosomes, the acidic environment and the action of other proteases, such as cathepsins L and S, lead to the proteolytic removal of a pro-peptide, resulting in the formation of the active tetrameric enzyme.[4]

The primary and most well-characterized function of mature Cathepsin C is the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[2] This is achieved by the cleavage of an N-terminal dipeptide from the inactive zymogen forms of these proteases.[2] Once activated, these NSPs are stored in azurophilic granules of neutrophils and released upon inflammatory stimuli, where they contribute to tissue remodeling and degradation of the extracellular matrix.





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Cathepsin C-mediated activation of neutrophil serine proteases.



Role in Inflammatory Diseases

The overexpression and hyperactivity of Cathepsin C and its downstream proteases are central to the pathology of numerous inflammatory diseases.

Respiratory Diseases

In respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD), bronchiectasis, and cystic fibrosis, neutrophilic inflammation is a key driver of lung damage.[2] [5] Activated neutrophils release high levels of NSPs, which degrade elastin and other components of the lung parenchyma, leading to airflow limitation and tissue destruction.[5] Studies have shown elevated levels of cathepsins in the sputum and bronchoalveolar lavage fluid of COPD patients.[6] In cystic fibrosis, high concentrations of cathepsin G and proteinase 3 are found in the bronchoalveolar lavage fluid.[5]

Rheumatoid Arthritis

Rheumatoid arthritis (RA) is an autoimmune disease characterized by chronic inflammation of the synovial joints. Cysteine cathepsins, including Cathepsin C, are implicated in the degradation of cartilage and bone.[7] In RA, immune cells infiltrate the synovial tissue and fluid, releasing a cocktail of proteases that contribute to joint destruction.[8] Significantly higher levels of cathepsins B and S have been detected in the synovial fluid of RA patients compared to those with osteoarthritis.[7]

Therapeutic Targeting of Cathepsin C

The central role of Cathepsin C in activating downstream pro-inflammatory proteases makes it an attractive therapeutic target. Inhibition of CTSC offers a novel approach to broadly suppress the activity of multiple NSPs simultaneously. Several Cathepsin C inhibitors are currently in clinical development, with promising results in reducing inflammation and disease exacerbations.

Table 1: Quantitative Data on Cathepsin C Inhibitors



Inhibitor	Target	IC50 (nM)	Disease Target	Clinical Phase	Reference
Brensocatib (INS1007)	Human Cathepsin C	4.0	Non-Cystic Fibrosis Bronchiectasi s	Phase 3	[9][10]
BI 1291583	Human Cathepsin C	0.9	Bronchiectasi s	Phase 2	[2][9]
HSK31858	Cathepsin C	Not Reported	Non-Cystic Fibrosis Bronchiectasi s	Phase 2	[11]

IC50: Half-maximal inhibitory concentration.

Table 2: Cathepsin C Expression and Activity in Inflammatory Diseases



Disease	Sample Type	Analyte	Patient Level (mean)	Control Level (mean)	Fold Change/S ignificanc e	Referenc e
Cystic Fibrosis	Sputum	Cathepsin B	18.0 μg/ml	Not Applicable	N/A	[12]
Cystic Fibrosis	Sputum	Cathepsin S	1.6 μg/ml	Not Applicable	N/A	[12]
Rheumatoi d Arthritis	Synovial Fluid	Cathepsin B, S	Significantl y Higher	Osteoarthri tis Patients	p < 0.05	[7]
COPD	Plasma	Cathepsin S	Significantl y Higher	Healthy Smokers & Non- smokers	p < 0.01	[13]
Neuroinfla mmation (LPS- induced)	Microglia	Cathepsin C mRNA	Dose- dependent increase	Untreated	N/A	[14]
Type 1 Diabetes Model	Human Islets	Cathepsin C mRNA	Upregulate d	Untreated	BH- adjusted p < 0.05	[1]

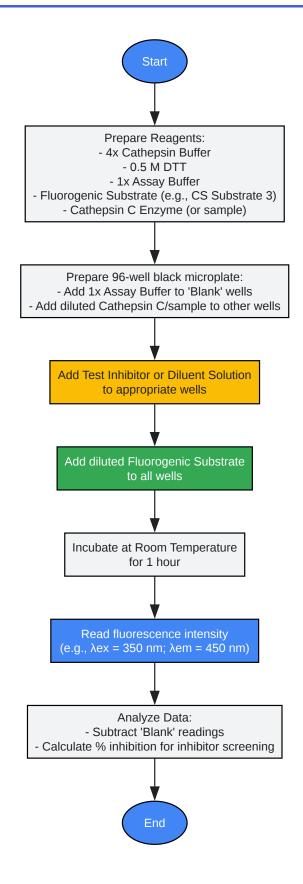
Experimental Protocols

Accurate and reproducible methods for studying Cathepsin C are crucial for advancing research and drug development. Below are detailed protocols for key experiments.

Cathepsin C Activity Assay (Fluorogenic Substrate)

This protocol describes a method for measuring Cathepsin C activity in biological samples using a fluorogenic substrate.





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Workflow for a Cathepsin C fluorogenic activity assay.



Materials:

- Recombinant Cathepsin C or biological sample (cell lysate, tissue homogenate)
- 4x Cathepsin Buffer
- 0.5 M DTT
- Fluorogenic Cathepsin C substrate (e.g., (H-Gly-Phe)2-AMC)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare 1x Assay Buffer: Mix 4x Cathepsin Buffer with 0.5 M DTT and dilute to 1x with water.
- Sample/Enzyme Preparation: Dilute recombinant Cathepsin C or your biological sample to the desired concentration in 1x Assay Buffer.
- · Plate Setup:
 - Add 20 μl of 1x Assay Buffer to the "Blank" wells.
 - Add 20 μl of diluted Cathepsin C or sample to the "Positive Control" and "Test Inhibitor" wells.
- Inhibitor Addition:
 - Add 5 μl of diluent solution (e.g., 1x Assay Buffer with DMSO) to the "Positive Control" and "Blank" wells.
 - Add 5 μl of the test inhibitor at various concentrations to the "Test Inhibitor" wells.
- Substrate Addition: Dilute the fluorogenic substrate in 1x Assay Buffer and add 25 μl to all wells.
- Incubation: Incubate the plate at room temperature for 1 hour, protected from light.



- Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 450 nm emission).
- Data Analysis: Subtract the fluorescence of the "Blank" wells from all other readings. For inhibitor screening, calculate the percentage of inhibition relative to the "Positive Control".

Western Blot for Cathepsin C Detection

This protocol outlines the detection of Cathepsin C protein in cell lysates or tissue homogenates.

Materials:

- Cell or tissue lysates
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- · Primary antibody against Cathepsin C
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysate.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.



- Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cathepsin C (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Immunohistochemistry (IHC) for Cathepsin C

This protocol describes the localization of Cathepsin C protein in tissue sections.

Materials:

- Formalin-fixed, paraffin-embedded tissue sections
- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%) to block endogenous peroxidases
- Blocking serum
- Primary antibody against Cathepsin C
- Biotinylated secondary antibody



- Streptavidin-HRP conjugate
- DAB substrate-chromogen solution
- · Hematoxylin for counterstaining
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer.
- Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.
- Blocking: Apply blocking serum to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate sections with the primary antibody against Cathepsin
 C overnight at 4°C.
- Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
- Signal Amplification: Apply the streptavidin-HRP conjugate and incubate.
- Chromogenic Detection: Add the DAB substrate solution and monitor for color development (brown precipitate).
- Counterstaining: Counterstain the sections with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

Conclusion



Cathepsin C stands out as a master regulator of serine protease activation in immune cells, placing it at the heart of numerous inflammatory disease processes. The compelling preclinical and clinical data for CTSC inhibitors highlight the therapeutic potential of targeting this enzyme to ameliorate the destructive inflammation characteristic of diseases like bronchiectasis, COPD, and rheumatoid arthritis. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to further investigate the intricate roles of Cathepsin C and to advance the development of novel therapies targeting this critical inflammatory mediator.

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